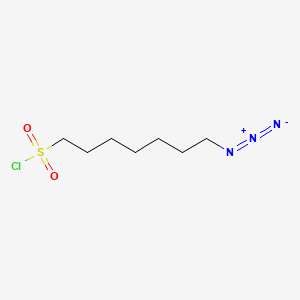![molecular formula C13H16N2O3 B6605022 (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 2763740-97-0](/img/structure/B6605022.png)
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione, also known as BPHPD, is an organic compound that has recently been studied for its potential applications in scientific research. It is a cyclic diketone, containing a piperazine ring and a benzyl group, and is a derivative of the amino acid tyrosine. BPHPD is a versatile compound that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and molecular imaging.
Scientific Research Applications
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle, as it has been shown to be able to penetrate the cell membrane and deliver drugs to the interior of the cell. This compound has also been used in enzyme inhibition studies, as it has been shown to be an effective inhibitor of the enzyme xanthine oxidase. In addition, this compound has been used in molecular imaging studies, as it has been shown to be a potential imaging agent for positron emission tomography (PET) scans.
Mechanism of Action
The mechanism of action of (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione is not well understood. It is believed that this compound can interact with enzymes and other proteins in the cell, leading to changes in their activity. This compound has also been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. In addition, this compound has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that this compound can interact with proteins and enzymes in the cell, leading to changes in their activity. In addition, this compound has been shown to interact with DNA, leading to changes in gene expression. This compound has also been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell.
Advantages and Limitations for Lab Experiments
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione has several advantages for use in laboratory experiments. It is easy to synthesize, and can be isolated in high yields. In addition, this compound is a stable compound, and can be stored for long periods of time without degradation. This compound is also a versatile compound, and can be used in a variety of research applications. However, this compound also has some limitations. It is a relatively small molecule, and can be difficult to detect in certain experiments. In addition, this compound is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
The potential future directions for (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in drug delivery, enzyme inhibition, and molecular imaging. In addition, further research is needed to explore the potential of this compound as a therapeutic agent. Finally, further research is needed to explore the potential of this compound as a diagnostic agent.
Synthesis Methods
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione can be synthesized through several methods. The most common synthesis method is the condensation reaction of a benzyl halide and a hydroxyethyl piperazine. This reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically heated to a temperature of around 50°C. The reaction is usually complete within 2 hours, and the product is isolated by precipitation or extraction. Other synthesis methods, such as the reaction of a benzyl halide with a hydroxyethyl piperazine derivative, have also been reported.
Properties
IUPAC Name |
(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-JMJZKYOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)




![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
